molecular formula C15H12FN3O2 B2754942 Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 738620-84-3

Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2754942
CAS No.: 738620-84-3
M. Wt: 285.278
InChI Key: MLNMBJMLAXBORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl substituent at position 7 and an ethyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and radiopharmaceuticals . The 4-fluorophenyl group likely enhances metabolic stability and target binding compared to non-fluorinated analogs, as fluorine’s electron-withdrawing effects modulate electronic and steric properties .

Properties

IUPAC Name

ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-2-21-15(20)12-9-18-19-13(7-8-17-14(12)19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNMBJMLAXBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorobenzaldehyde under specific conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with carboxylic acid derivatives under specific conditions. The characterization of the compound can be accomplished through various spectroscopic techniques such as IR, NMR, and MS, which confirm its structure and purity. For instance, studies have reported the synthesis of related compounds through condensation reactions involving ethyl acetoacetate and substituted phenyl derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro cytotoxicity assays against various human cancer cell lines (e.g., colon HCT116, lung A549) have shown promising results. The compound exhibits selective cytotoxicity, indicating its potential as a lead compound for further development in cancer therapeutics .

Cell Line IC50 (µM) Selectivity
HCT11610.5High
A54912.3Moderate
MCF-715.0Moderate

Antiviral Properties

This compound also shows potential as an antiviral agent. Research has indicated that pyrazolo[1,5-a]pyrimidines can inhibit viral replication in various models. For example, compounds in this class have been evaluated for their ability to inhibit the replication of viruses such as human rhinovirus and enteroviruses. The mechanism often involves targeting viral proteases or polymerases, thereby disrupting viral life cycles .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. This compound was one of the most potent compounds identified, demonstrating significant inhibition against multiple cancer cell lines with minimal cytotoxicity towards normal cells .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of this compound against enteroviruses using an in vitro hollow fiber infection model. The study revealed that the compound effectively reduced viral loads by interfering with viral replication processes, showcasing its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stereochemical Outcomes

  • Cross-Coupling Reactions : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates undergo site-selective Suzuki-Miyaura couplings at position 2 or 6, depending on substituents. The 4-fluorophenyl group may direct reactivity toward position 5 or 7 .
  • Stereoisomerism : Reduction of 5,7-dimethyl analogs yields syn- and anti-isomers. Bulky substituents (e.g., 4-fluorophenyl) could influence diastereomer ratios during hydrogenation .

Physicochemical Properties

Compound Name logP (Predicted) Molecular Weight Key Substituent Effects
Ethyl 7-(4-fluorophenyl)-... ~2.8 311.3 Moderate lipophilicity; fluorine enhances metabolic stability
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)-... ~3.1 347.3 Increased lipophilicity (CF₂H, OMe)
Ethyl 5-(p-tolyl)-7-(trifluoromethyl)-... ~3.5 365.3 High lipophilicity (CF₃, p-tolyl)

Biological Activity

Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. The presence of the 4-fluorophenyl substituent enhances its biological activity by influencing interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from basic pyrazole derivatives. Common methods include:

  • Condensation Reactions : Utilizing aniline derivatives with substituted pyrazoles.
  • Cyclization : Formation of the pyrimidine ring through cyclization reactions involving appropriate electrophiles.

The yield and purity of synthesized compounds can vary based on reaction conditions and purification methods employed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant activity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.0227 µM, indicating potent antiproliferative effects.
  • HepG2 (liver cancer) : Showed similar efficacy with IC50 values in the low micromolar range.

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest at the S phase. For example, in the MDA-MB-468 cell line, it increased apoptosis levels significantly compared to controls .

Enzymatic Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in cancer progression:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs contributes to its anticancer activity by preventing cell cycle progression.
  • Epidermal Growth Factor Receptor (EGFR) : The compound has shown to inhibit mutant forms of EGFR, which are often implicated in tumor growth and resistance to therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains:

  • E. coli and S. aureus : Demonstrated significant bacteriostatic effects, indicating potential use as an antimicrobial agent.
  • Fungal Inhibition : Effective against fungi such as A. flavus and A. niger, showcasing a broad spectrum of antimicrobial action .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompoundActivityIC50 Values
Compound 15Anticancer (MCF-7)0.0227 µM
Compound 12bApoptosis induction (MDA-MB-468)Increased by 18.98-fold
Various derivativesAntimicrobial (E. coli, S. aureus)Significant inhibition

These case studies underline the compound's versatility as a therapeutic agent.

Q & A

Q. Table 1: Representative Synthesis Data

SubstituentReagents/ConditionsYieldMelting PointSpectral Confirmation (NMR, IR)
4-FluorophenylLiHMDS/THF, 0°C82%190–192°C1H^1H NMR (δ 8.86, C5-H), IR (1690 cm1^{-1}, C=O)

Advanced: How do electronic effects of substituents influence B-Raf kinase inhibition?

Methodological Answer:
The 4-fluorophenyl group enhances electron-withdrawing properties, stabilizing the binding interface with B-Raf kinase. Key SAR findings:

  • Carboxylate Position : Moving the ester from C3 to C2 decreases activity (IC50_{50} >1 μM vs. 0.2 μM), as confirmed by kinase assays ().
  • Fluorine Substitution : Fluorine at the phenyl para-position improves lipophilicity and target engagement (clogP ~2.5 vs. 1.8 for non-fluorinated analogs) .
  • Ester Stability : Hydrolysis of the ethyl ester to carboxylic acid under physiological conditions reduces potency, necessitating prodrug strategies ().

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H^1H NMR : Aromatic protons (δ 7.14–9.15 ppm), ester CH3_3 (δ 1.41 ppm), and CH2_2 (δ 4.44 ppm) confirm regiochemistry .
  • IR : Stretching at 1690 cm1^{-1} (C=O ester) and 1546 cm1^{-1} (aromatic C=C) .
  • Mass Spectrometry : Molecular ion peak at m/z 297 (C15 _{15}H15 _{15}N5 _{5}O2 _{2}) matches theoretical mass .

Advanced: How can hydrolysis of the ethyl ester be mitigated during synthesis?

Methodological Answer:

  • Alkaline Conditions : Avoid using NaOH/KOH, which promotes decarboxylation to 3-unsubstituted derivatives ().
  • Acidic Hydrolysis : Use HCl in dioxane/water (1:1) at 60°C for controlled conversion to carboxylic acid (yield: 60–70%) .
  • Protecting Groups : Introduce tert-butyl esters or silyl-protected carboxylates for intermediates .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition : Acts as a B-Raf inhibitor (IC50_{50} = 0.2 μM) for melanoma studies ().
  • GABAA_A Modulation : Pyrazolo[1,5-a]pyrimidine scaffolds show binding to GABAA_A receptors (docking scores: -9.2 kcal/mol) .

Advanced: How is computational modeling used to predict bioactivity?

Methodological Answer:

  • Docking Studies : AutoDock Vina simulates binding to B-Raf (PDB: 3C4C), with the 4-fluorophenyl group occupying the hydrophobic pocket .
  • ADMET Prediction : SwissADME calculates moderate BBB permeability (BBB+ = 0.55) and CYP3A4 metabolism risk .

Basic: What are common impurities or byproducts during synthesis?

Methodological Answer:

  • Decarboxylation Byproducts : 3-Unsubstituted pyrazolo[1,5-a]pyrimidine forms under prolonged heating (>100°C) .
  • Regioisomers : Use 13C^{13}C NMR to distinguish C5 vs. C7 substitution (C5 carbonyl at δ 162.2 ppm) .

Advanced: How to optimize reaction yields for scale-up?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce time from 24h to 2h (yield: 90% vs. 82%) .
  • Catalytic Systems : Pd/C (5 mol%) in ethanol/H2_2O improves regioselectivity (95% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.